N-[3-(3-Piperidinylmethoxy)phenyl]acetamide hydrochloride
Overview
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of N-[3-(3-Piperidinylmethoxy)phenyl]acetamide hydrochloride such as melting point, boiling point, density, etc., are not available from the web search results . These properties can be determined using appropriate experimental methods.Scientific Research Applications
Synthesis and Binding Studies
N-derivatives of paracetamol, including structures related to N-[3-(3-Piperidinylmethoxy)phenyl]acetamide, have been synthesized and evaluated for their binding interactions with DNA and proteins. These compounds exhibit intercalation with calf thymus DNA and strong binding with bovine serum albumin (BSA), suggesting potential applications in drug design and molecular biology (Raj, 2020).
Anxiolytic Potential
Research has identified piperidine acetamide derivatives as novel anxiolytics with good oral activity in animal models. These compounds exhibit modest affinity for neurokinin NK-1 and 2 receptors, which play a role in mood and emotion regulation, indicating potential applications in the development of new treatments for anxiety disorders (Kordik et al., 2006).
Cognitive Disorders and Alzheimer's Disease
Histamine H3 antagonists, including related piperidine derivatives, have been explored for their potential in treating cognitive disorders and Alzheimer's disease. These compounds can increase the release of neurotransmitters involved in cognitive processes, showing promise in enhancing attention, vigilance, and memory, which could be beneficial in treating cognitive impairments (Brioni et al., 2011).
Antioxidant Properties
N-substituted phenyl-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives have been synthesized and evaluated for their antioxidant activity. This research highlights the potential of such compounds in developing new antioxidant agents, with certain derivatives showing remarkable activity due to their specific phenyl ring substitutions (Gopi & Dhanaraju, 2020).
Safety and Hazards
Specific safety and hazard information for N-[3-(3-Piperidinylmethoxy)phenyl]acetamide hydrochloride is not available from the web search results. It’s recommended to handle all chemical compounds with appropriate safety measures, and refer to Material Safety Data Sheets (MSDS) or similar resources for specific safety information .
Properties
IUPAC Name |
N-[3-(piperidin-3-ylmethoxy)phenyl]acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-11(17)16-13-5-2-6-14(8-13)18-10-12-4-3-7-15-9-12;/h2,5-6,8,12,15H,3-4,7,9-10H2,1H3,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWHIADRSCVUHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OCC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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